molecular formula C15H17BrN4 B2523219 N-[(2-bromophenyl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine CAS No. 2380058-97-7

N-[(2-bromophenyl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine

Cat. No.: B2523219
CAS No.: 2380058-97-7
M. Wt: 333.233
InChI Key: IHQKDDKMIVNVEL-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromophenyl group, a pyrazinyl group, and an azetidine ring, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives.

Scientific Research Applications

N-[(2-bromophenyl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents targeting various diseases.

    Biological Studies: It can be employed in biological assays to study its effects on different biological pathways and targets.

    Chemical Research: The compound can serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The bromophenyl and pyrazinyl groups may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The azetidine ring can enhance the compound’s stability and bioavailability. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    N-[(2-bromophenyl)methyl]pyrazin-2-amine: This compound shares the bromophenyl and pyrazinyl groups but lacks the azetidine ring.

    (2-bromophenyl)methylamine: This compound contains the bromophenyl group but has a different amine structure.

Uniqueness

N-[(2-bromophenyl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine is unique due to the presence of the azetidine ring, which can impart distinct chemical and biological properties. The combination of the bromophenyl, pyrazinyl, and azetidine moieties makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4/c1-19(9-12-4-2-3-5-14(12)16)13-10-20(11-13)15-8-17-6-7-18-15/h2-8,13H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQKDDKMIVNVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Br)C2CN(C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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